

Spectral data of 1-(5-Chloro-2-methoxyphenyl)ethanone (NMR, IR, Mass)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(5-Chloro-2-methoxyphenyl)ethanone
Cat. No.:	B1581765

[Get Quote](#)

Authored by a Senior Application Scientist Foreword: The Imperative of Spectroscopic Characterization

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. **1-(5-Chloro-2-methoxyphenyl)ethanone**, a substituted acetophenone, represents a class of scaffolds frequently encountered in medicinal chemistry and organic synthesis. Its utility is intrinsically linked to its precise molecular architecture. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively form the unique molecular fingerprint of this compound.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is designed to illuminate the causality behind the spectral features, grounding interpretation in the fundamental principles of chemical structure and reactivity. The protocols herein are outlined not as rote instructions, but as self-validating workflows that ensure data integrity and reproducibility. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as a comprehensive resource for researchers dedicated to the rigorous and accurate characterization of complex organic molecules.

Molecular Structure and Overview

1-(5-Chloro-2-methoxyphenyl)ethanone possesses a molecular formula of $C_9H_9ClO_2$ and a molecular weight of 184.62 g/mol .^[1] The architecture features a benzene ring substituted with a chloro group, a methoxy group, and an acetyl group. The relative positioning of these substituents dictates the electronic environment of each atom, which in turn governs the molecule's interaction with various forms of electromagnetic radiation and its fragmentation behavior.

Figure 1: Molecular Structure of **1-(5-Chloro-2-methoxyphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-(5-Chloro-2-methoxyphenyl)ethanone**, both 1H and ^{13}C NMR provide definitive information on the number and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and internal standard is critical for accurate chemical shift referencing and preventing signal overlap. Chloroform-d ($CDCl_3$) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single deuterium resonance at 7.26 ppm. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) due to its chemical inertness and single, sharp resonance upfield of most organic signals.^[2]

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **1-(5-Chloro-2-methoxyphenyl)ethanone** into a clean, dry vial.
- **Dissolution:** Add approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v TMS. Vortex the vial until the solid is completely dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Instrument Setup:** Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of $CDCl_3$ and shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a high signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled spectrum. A spectral width of 220-240 ppm and a larger number of scans (e.g., 512 or more) are required due to the lower natural abundance of the ^{13}C isotope.^[3]

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Chemical Shift and Multiplicity
~ 7.70	d	1H	H-6	Located ortho to the electron- withdrawing acetyl group, resulting in significant deshielding. Appears as a doublet due to coupling with H-4 ($J \approx 2.5$ Hz).
~ 7.40	dd	1H	H-4	Deshielded by the adjacent chloro group and the para acetyl group. Split into a doublet of doublets by coupling to H-3 ($J \approx 8.8$ Hz) and H-6 ($J \approx 2.5$ Hz).
~ 6.95	d	1H	H-3	Shielded by the strongly electron- donating methoxy group at the ortho position. Appears as a doublet due to coupling with H-4 ($J \approx 8.8$ Hz).

~ 3.90	s	3H	-OCH ₃	Methoxy protons are in a shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with.
~ 2.60	s	3H	-COCH ₃	Acetyl protons are deshielded by the adjacent carbonyl group and appear as a characteristic singlet. ^[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each unique carbon atom. Chemical shifts are highly dependent on the electronic effects of the substituents.^{[5][6]}

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~ 198.0	C=O	The carbonyl carbon resonance is characteristically found at a very downfield shift. [7]
~ 158.0	C-2 (C-OCH ₃)	Aromatic carbon directly attached to the electron-donating oxygen, causing a significant downfield shift.
~ 132.0	C-6	Aromatic methine carbon ortho to the acetyl group.
~ 131.0	C-4	Aromatic methine carbon ortho to the chloro group.
~ 128.0	C-1 (C-C=O)	Quaternary aromatic carbon attached to the acetyl group.
~ 125.0	C-5 (C-Cl)	Aromatic carbon bearing the chloro substituent; its shift is influenced directly by the halogen.
~ 112.0	C-3	Aromatic methine carbon ortho to the methoxy group, showing significant shielding.
~ 56.0	-OCH ₃	The methoxy carbon is shielded relative to the aromatic carbons.
~ 30.0	-COCH ₃	The acetyl methyl carbon appears in the aliphatic region, deshielded by the carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing invaluable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

Step-by-Step Methodology:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- **Sample Application:** Place a small amount (1-2 mg) of the solid **1-(5-Chloro-2-methoxyphenyl)ethanone** onto the center of the ATR crystal.
- **Data Collection:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

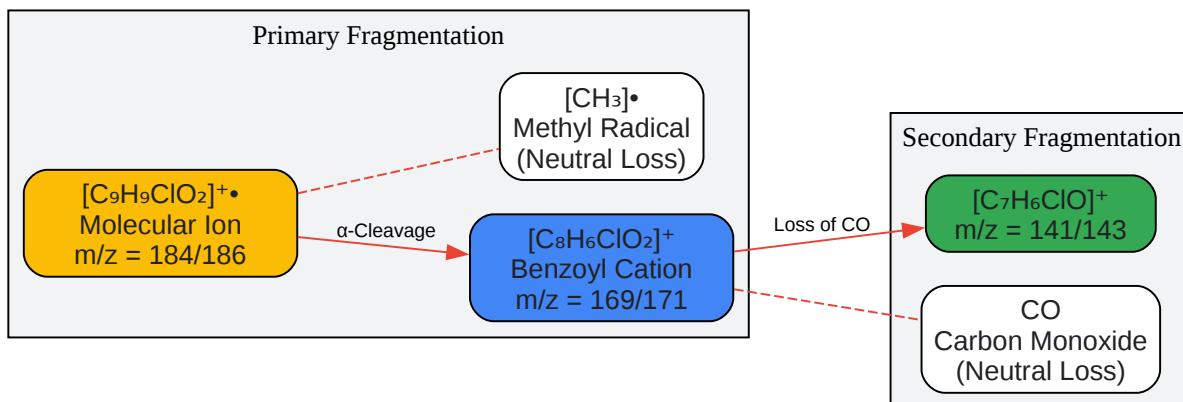
The IR spectrum is dominated by absorptions corresponding to the carbonyl and aromatic functionalities. For aromatic ketones, conjugation lowers the C=O stretching frequency compared to aliphatic ketones.^[8]

Predicted Frequency (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3100-3000	C-H Aromatic Stretch	Medium	Vibrations of the C-H bonds on the benzene ring.
2980-2850	C-H Aliphatic Stretch	Medium	Stretching of the C-H bonds in the methyl and methoxy groups.
~ 1680	C=O Carbonyl Stretch	Strong, Sharp	This is the most characteristic peak for an aromatic ketone. ^[9] The frequency is lower than a simple aliphatic ketone (~1715 cm ⁻¹) due to resonance with the aromatic ring. ^[8]
1600-1450	C=C Aromatic Ring Stretch	Medium-Strong	A series of sharp peaks characteristic of the benzene ring.
~ 1250	C-O-C Asymmetric Stretch	Strong	Characteristic of the aryl-alkyl ether (methoxy) group.
~ 1020	C-O-C Symmetric Stretch	Medium	Also associated with the methoxy group.
~ 850-800	C-H Out-of-Plane Bending	Strong	The pattern of these bends can sometimes give clues to the ring substitution pattern.
~ 750	C-Cl Stretch	Medium-Strong	Absorption due to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition


Rationale: Electron Ionization (EI) is a standard, high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum that is highly useful for structural identification and library matching.

Step-by-Step Methodology:

- **Sample Introduction:** Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction, or via a direct insertion probe.
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- **Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments. The presence of a chlorine atom will be evident from a characteristic $M+2$ peak due to the natural abundance of the ^{37}Cl isotope (~32.5% relative to ^{35}Cl).

[Click to download full resolution via product page](#)

Figure 2: Predicted primary fragmentation pathway for **1-(5-Chloro-2-methoxyphenyl)ethanone**.

Table of Key Predicted Fragments:

m/z (³⁵ Cl/ ³⁷ Cl)	Ion Structure	Formation Pathway	Significance
184 / 186	$[\text{C}_9\text{H}_9\text{ClO}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)	Confirms the molecular weight of the compound. The ~3:1 ratio of the peaks confirms the presence of one chlorine atom.
169 / 171	$[\text{C}_8\text{H}_6\text{ClO}_2]^+$	$\text{M}^{+\bullet} - \bullet\text{CH}_3$	This is the base peak, resulting from alpha cleavage, a highly favorable fragmentation for ketones. [10] [11] Its high stability is due to the resonance-stabilized acylium ion.
141 / 143	$[\text{C}_7\text{H}_6\text{ClO}]^+$	$[\text{M} - \text{CH}_3]^+ - \text{CO}$	Loss of a neutral carbon monoxide molecule from the benzoyl cation, a common subsequent fragmentation. [11]
43	$[\text{CH}_3\text{CO}]^+$	Acetyl Cation	Cleavage of the bond between the carbonyl carbon and the aromatic ring. This peak confirms the presence of the acetyl group. [10]

Conclusion

The structural verification of **1-(5-Chloro-2-methoxyphenyl)ethanone** is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy

definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—most notably the conjugated carbonyl—and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This guide provides a robust, predictive framework for the analysis of this compound, grounded in established spectroscopic principles. The methodologies and interpretations presented herein constitute a reliable workflow for researchers requiring rigorous and unambiguous molecular characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scribd.com [scribd.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bpw-us-w2.wpmucdn.com [bpw-us-w2.wpmucdn.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- To cite this document: BenchChem. [Spectral data of 1-(5-Chloro-2-methoxyphenyl)ethanone (NMR, IR, Mass)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581765#spectral-data-of-1-5-chloro-2-methoxyphenyl-ethanone-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com